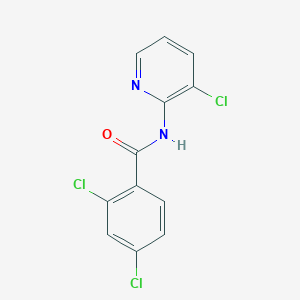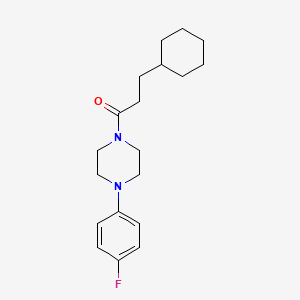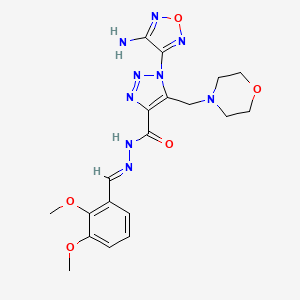
2-formyl-3,5-dimethoxyphenyl diethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-formyl-3,5-dimethoxyphenyl diethylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DDC or diethylcarbamoyl-2-formyl-3,5-dimethoxyphenyl phosphate. It is a white crystalline solid that is soluble in water and organic solvents.
科学研究应用
DDC has been extensively studied for its potential applications in various fields. It has been found to be an effective inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This makes DDC a potential candidate for the treatment of Alzheimer's disease, a condition characterized by a decrease in acetylcholine levels in the brain.
DDC has also been studied for its potential use as a pesticide. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase in insects, making it a potential candidate for the development of insecticides.
作用机制
DDC works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, DDC increases the levels of acetylcholine in the brain, leading to improved cognitive function. In insects, DDC inhibits the activity of acetylcholinesterase, leading to paralysis and death.
Biochemical and Physiological Effects
DDC has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. It has also been found to be an effective insecticide, leading to paralysis and death in insects.
实验室实验的优点和局限性
One advantage of DDC is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. Another advantage is its potential applications in various fields, including medicine and agriculture.
One limitation of DDC is its potential toxicity. It has been found to be toxic to humans and animals when ingested or inhaled. Another limitation is its potential environmental impact, as it may persist in the soil and water.
未来方向
There are several future directions for the research on DDC. One direction is the development of DDC-based drugs for the treatment of Alzheimer's disease. Another direction is the development of DDC-based insecticides for agricultural use. Additionally, further research is needed to understand the potential environmental impact of DDC and to develop methods for its safe disposal.
合成方法
DDC can be synthesized by reacting 2-formyl-3,5-dimethoxyphenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DDC and hydrogen chloride gas. The synthesis method is relatively simple and can be carried out in a laboratory setting.
属性
IUPAC Name |
(2-formyl-3,5-dimethoxyphenyl) N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-5-15(6-2)14(17)20-13-8-10(18-3)7-12(19-4)11(13)9-16/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJLEFLIWDTTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=CC(=C1C=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)

![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)





![4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5738662.png)
![N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5738669.png)